molecular formula C10H9NO3 B1425462 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid CAS No. 101301-17-1

1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

Cat. No. B1425462
M. Wt: 191.18 g/mol
InChI Key: NUKMVZOGJJLXBA-UHFFFAOYSA-N
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Description

1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a compound with the CAS Number: 101301-17-1. It has a molecular weight of 191.19 . This compound is a derivative of isoquinoline and is used as an intermediate in the synthesis of various pharmaceuticals .


Synthesis Analysis

The compound can be synthesized through a one-pot solution-phase parallel synthesis (SPPS) of a small library of new 1,2,3,4-tetrahydroisoquinoline derivatives . The cycloaddition of homophthalic anhydride with aldimines provides a useful access to the preparation of this class of compounds .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9NO3/c12-9-7-4-2-1-3-6(7)8(5-11-9)10(13)14/h1-4,8H,5H2,(H,11,12)(H,13,14) and the InChI key is NUKMVZOGJJLXBA-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound has been used in the synthesis of new 1,2,3,4-tetrahydroisoquinoline derivatives . It has also been used in the synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids .

Scientific Research Applications

Scientific Research Applications of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

Synthesis and Functionalization

  • Practical Synthesis Approaches

    A functionalized 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has been synthesized in multiple steps, utilizing dimedone and chlorotetrolic ester for the formation of a tetrasubstituted benzene ring. This synthesis method is notable for its efficiency and minimal requirement for purification steps (Quintiliano & Silva, 2012).

  • Diverse Synthetic Routes and Applications

    Novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives have been synthesized using [2+2+2]- and [4+2]-cycloaddition reactions. These derivatives have significant implications in medicinal chemistry and the development of biologically active compounds (Kotha & Banerjee, 2007).

  • Novel Amino Acid Derivatives

    Benzo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids have been developed by extending the aromatic system of Tic in different orientations. This creation of novel amino acid derivatives demonstrates the compound’s versatility in chemical synthesis (Wang & Mosberg, 1995).

Chemical Reactions and Mechanistic Studies

  • Oxidative Reactions

    Tetrahydroisoquinoline-1-carboxylic acids, which share a structural similarity with 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, undergo oxidative decarboxylation. These reactions yield high yields of 3,4-dihydroisoquinolines, demonstrating the reactivity and potential applications in synthetic chemistry (Coutts et al., 1980).

  • Solid-State Melt Isomerization

    A study on the eco-friendly equilibrated rearrangement of 2-oxo-3-indolyl acetic acids with 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives has provided insights into thermal rearrangements. This research is crucial for understanding the thermal stability and reactivity of these compounds (Martínez-Gudiño et al., 2019).

Biologically Active Compounds and Pharmaceutical Applications

  • Diversity-Oriented Synthesis for Medicinal Chemistry

    The Tetrahydroisoquinoline-3-carboxylic acid (Tic) core, structurally related to 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, is a crucial element in several peptide-based drugs. Various synthetic approaches for constructing Tic derivatives, including traditional and recent methods, highlight the compound's significance in developing new pharmaceuticals (Kotha et al., 2014).

  • Enzymatic Hydrolysis and Enantiopure Derivatives

    Dynamic kinetic enzymatic hydrolysis has been used to synthesize enantiomers of tetrahydroisoquinoline-1-carboxylic acid, showing the compound's potential in producing optically pure pharmaceutical intermediates (Paál et al., 2008).

Safety And Hazards

The compound has been classified as an eye irritant and skin irritant . Further safety and hazard information should be available in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1-oxo-3,4-dihydro-2H-isoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9-7-4-2-1-3-6(7)8(5-11-9)10(13)14/h1-4,8H,5H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKMVZOGJJLXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694555
Record name 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

CAS RN

101301-17-1
Record name 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
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1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
Reactant of Route 3
1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
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1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
Reactant of Route 5
1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
Reactant of Route 6
1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

Citations

For This Compound
47
Citations
JS Yadav, BVS Reddy, AR Reddy, AV Narsaiah - Synthesis, 2007 - thieme-connect.com
Arylimines generated in situ from aromatic aldehydes and anilines undergo smooth coupling with homophthalic anhydride in the presence of 10 mol% of molecular iodine under mild …
Number of citations: 18 www.thieme-connect.com
Z Baktır, M Akkurt, MI Kandinska… - … Section E: Structure …, 2009 - scripts.iucr.org
The title compound, C33H29N3O5, was synthesized by the reaction of racemic trans-2-benzyl-3-(2-furyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, l-tryptophan methyl …
Number of citations: 2 scripts.iucr.org
A Georgieva, E Stanoeva, I Topalova… - Journal of Chemical …, 1997 - pubs.rsc.org
The reaction of homophthalic anhydride 1 with N-(cinnamylidene)tritylamine 2a proceeds as a 3,4-cycloaddition to give 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acids 3, with N…
Number of citations: 11 pubs.rsc.org
R Gitto, E Francica, G De Sarro… - Chemical and …, 2008 - jstage.jst.go.jp
Chem. Pharm. Bull. 56(2) 181-184 (2008) Page 1 The 2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)-propionate receptor (AMPAR) mediates fast glutamatergic synaptic transmission in …
Number of citations: 16 www.jstage.jst.go.jp
E Karchuganova, O Bakulina, D Dar'in, M Krasavin - Molecules, 2020 - mdpi.com
A novel approach to indolo[3,2-c]isoquinoline and dibenzo[c,h][1,6]naphthyridine tetracyclic systems was discovered based on switchable reduction of 2-methoxy-3-(2-nitrophenyl)-1-…
Number of citations: 2 www.mdpi.com
SF Hammad, FT Smith - Journal of Heterocyclic Chemistry, 2013 - Wiley Online Library
The reaction of the functionalized N‐protected imines 3 and 7 containing either the chloromethyl or ethyl ester moieties, respectively, attached to the imine carbon with homophthalic …
Number of citations: 7 onlinelibrary.wiley.com
MI Kandinska, NT Burdzhiev, DV Cheshmedzhieva… - Molecules, 2023 - mdpi.com
A series of novel 1-oxo-2,3,4-trisubstituted tetrahydroisoquinoline (THIQ) derivatives bearing other heterocyclic moieties in their structure were synthesized based on the reaction …
Number of citations: 1 www.mdpi.com
A Ghorbani-Choghamarani, M Hajjami, M Norouzi… - Tetrahedron, 2013 - Elsevier
Aspartic acid has been developed as a versatile and highly efficient organocatalyst for the three component combination of homophthalic anhydride, aldehydes, and ammonium acetate …
Number of citations: 16 www.sciencedirect.com
U Rothweiler, A Czarna, M Krajewski… - ChemMedChem …, 2008 - Wiley Online Library
p53 has been at the centre of attention for drug design since the discovery of its growth‐suppressive and pro‐apoptotic activity. Herein we report the design and characterisation of a …
D Wang, M Li, J Li, Y Fang, Z Zhang - RSC advances, 2023 - pubs.rsc.org
In an effort to exploit the bioactive natural scaffold 3,4-dihydroisoquinolin-1(2H)-one for plant disease management, 59 derivatives of this scaffold were synthesized using the Castagnoli…
Number of citations: 6 pubs.rsc.org

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